molecular formula C13H15NO2 B2435770 Furan-2-ylmethyl-(3-methoxy-benzyl)-amine CAS No. 510723-73-6

Furan-2-ylmethyl-(3-methoxy-benzyl)-amine

Cat. No. B2435770
CAS RN: 510723-73-6
M. Wt: 217.268
InChI Key: RFNRFMUVTOITLG-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(3-methoxy-benzyl)-amine, or F2M3MBA, is a compound of interest to scientists due to its unique properties. It is a heterocyclic compound, containing both a five-membered ring (furan) and a six-membered ring (benzene) connected by an amine group. It is soluble in water, has low reactivity in the presence of oxygen, and is a relatively stable compound. F2M3MBA has potential applications in scientific research, as it can be used as an intermediate in the synthesis of other compounds, or as a starting material in drug discovery.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : Novel benzoxazine and aminomethyl compounds, including furan-2-ylmethyl-(3-methoxy-benzyl)-amine derivatives, were synthesized from eugenol. These compounds were tested for biological activity using brine shrimp lethality tests, indicating potential bioactivity and toxicity, suitable for further studies (Rudyanto et al., 2014).

Anticancer and Antiangiogenic Activity

  • Novel Anticancer Compounds : A series of compounds, including furan-2-ylmethyl-(3-methoxy-benzyl)-amine, were synthesized and evaluated for anticancer properties. One compound demonstrated potent antitumor activity in a murine model, comparable to combretastatin A-4 phosphate, indicating significant potential in cancer treatment (Romagnoli et al., 2015).

Synthesis and Stereochemistry

  • Enantioselective Synthesis : A new enantioselective synthesis method for furan-2-yl amines and amino acids, including furan-2-ylmethyl-(3-methoxy-benzyl)-amine, was developed. This method controlled chirality through the choice of geometrical isomers, offering new possibilities in the synthesis of chiral amines (Demir et al., 2003).

Anti-Adipogenic and Anti-Inflammatory Properties

  • Inhibition of Adipocyte Differentiation : Certain benzo[b]furan derivatives, structurally similar to furan-2-ylmethyl-(3-methoxy-benzyl)-amine, demonstrated the ability to inhibit adipocyte differentiation and the production of inflammatory adipokines. This indicates potential use in managing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Synthesis and Polymerization

  • Synthesis of Bio-Based Monomers : Furan-2-ylmethyl-(3-methoxy-benzyl)-amine was involved in the synthesis of fully bio-based benzoxazine monomers. These monomers displayed promising properties for the development of new bio-based polybenzoxazines with desired characteristics (Wang et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNRFMUVTOITLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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